8-naphthyridin-2(1H)-one

sphingomyelin synthase 2 cardiovascular metabolic disease

Medicinal chemistry programs targeting divalent-metal-dependent enzymes frequently encounter potency collapse when substituting the 1,8-naphthyridin-2(1H)-one core with simpler heterocycles. This privileged scaffold provides a unique N8-OH-C2=O metal-chelating triad irreplaceable across multiple validated targets. • SMS2 programs: scaffold hop from 2-quinolone (IC50 610 nM) to naphthyridinone yielded 277-fold potency gain (IC50 2.2 nM) with improved permeability and solubility. • HIV-1 integrase: retains single-digit nM potency against raltegravir-resistant mutants (Y143R: 2-fold loss vs. 54-fold for raltegravir; SI >10,000). • CB2 receptor: sub-nM affinity (Ki 0.18 nM) with >5,000-fold selectivity; C6-substitution controls agonist/antagonist functional switch. Supplied as ≥98% purity solid; ambient shipping; for R&D use only.

Molecular Formula C10H9N3O4
Molecular Weight 235.20 g/mol
Cat. No. B12337509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-naphthyridin-2(1H)-one
Molecular FormulaC10H9N3O4
Molecular Weight235.20 g/mol
Structural Identifiers
SMILESCCOC1=NC2=NC(=O)C=CC2C=C1[N+](=O)[O-]
InChIInChI=1S/C10H9N3O4/c1-2-17-10-7(13(15)16)5-6-3-4-8(14)11-9(6)12-10/h3-6H,2H2,1H3
InChIKeyQCBDUOSJWBOBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Naphthyridin-2(1H)-one: Scaffold Profile & Procurement Rationale


1,8-Naphthyridin-2(1H)-one is a bicyclic nitrogen-containing heterocycle that serves as a versatile scaffold in medicinal chemistry, appearing in inhibitors of phosphodiesterase 4 (PDE4), sphingomyelin synthase 2 (SMS2), HIV-1 integrase, cannabinoid CB2 receptors, and poxvirus resolvase [1][2][3]. Unlike fused-ring systems such as quinolones or catechol-based PDE4 inhibitors, the 1,8-naphthyridin-2(1H)-one core provides a unique metal-chelating pharmacophore (N8, N1-hydroxyl, and C2-carbonyl) that enables engagement with divalent-metal-dependent enzymes, making it difficult to replace with simpler heterocyclic analogs without loss of target engagement [4].

Why 1,8-Naphthyridin-2(1H)-one Cannot Be Simply Replaced


The 1,8-naphthyridin-2(1H)-one scaffold occupies a distinct chemical space that generic substitution with isosteric heterocycles fails to replicate across multiple validated targets. In PDE4 inhibitor development, the naphthyridinone skeleton was identified as a completely different chemotype from the catechol-based rolipram series, with a distinct selectivity fingerprint showing no activity against PDE types 1, 2, 3, or 5 [1]. In the SMS2 program, scaffold hopping from a 2-quinolone HTS hit (IC50 = 610 nM) to 1,8-naphthyridin-2-one yielded a 277-fold gain in enzymatic potency while simultaneously improving passive membrane permeability and aqueous solubility [2]. For HIV-1 integrase inhibition, the 1-hydroxy-1,8-naphthyridin-2(1H)-one core provides a metal-chelating triad (N8–OH–C2=O) that retains low-nanomolar potency against raltegravir-resistant mutants, a property not shared by diketo acid or pyrimidinone INSTIs [3]. These examples demonstrate that the naphthyridinone ring system is not a fungible heterocycle but rather a privileged scaffold whose substitution typically incurs measurable losses in potency, selectivity, or pharmaceutical properties.

Quantitative Evidence: 1,8-Naphthyridin-2(1H)-one vs. Comparators


SMS2: Scaffold Hopping from 2-Quinolone to Naphthyridinone

Scaffold optimization from the 2-quinolone HTS hit (compound 10) to 1,8-naphthyridin-2-one (compound 37) produced a dramatic improvement in SMS2 inhibitory potency. The 2-quinolone 10 exhibited an IC50 of 610 nM against human SMS2 and 15,000 nM against SMS1 (selectivity ratio ~25-fold) [1]. In contrast, the 1,8-naphthyridin-2-one derivative 37 (also designated SMS2-IN-3) achieved an IC50 of 2.2 nM for SMS2 [2]. This represents an approximately 277-fold enhancement in enzymatic potency relative to the quinolone starting point. Furthermore, compound 37 demonstrated significantly improved passive membrane permeability and aqueous solubility compared to the 2-quinolone series, and produced a significant reduction in hepatic sphingomyelin levels upon repeated oral dosing in mice [1].

sphingomyelin synthase 2 cardiovascular metabolic disease

HIV-1 Integrase: Overcoming Raltegravir Resistance

The 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine series demonstrates a resistance profile that differs markedly from the first-generation INSTI raltegravir (RAL, compound 1). Compound 5e (ST IC50 = 0.018 ± 0.006 μM against WT IN) showed only a 2-fold loss in potency against the Y143R mutant (vs. a reported 54-fold loss for raltegravir), an 8-fold loss against N155H (vs. 39-fold for raltegravir), and a 32-fold loss against G140S/Q148H (vs. 425-fold for raltegravir) [1]. The EC50 of 5e against wild-type HIV-1 vector was 14 ± 1.9 nM, with a selectivity index (CC50/EC50) exceeding 10,000 [1]. Importantly, 5e was only slightly less potent against WT than raltegravir (EC50 = 4 ± 2 nM) but substantially more resilient against the major clinically relevant resistance mutations [1].

HIV integrase drug resistance antiviral

CB2 Receptor: C6-Substitution Tunable Pharmacology

The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold delivers CB2 receptor ligands with Ki values reaching into the sub-nanomolar range. Compound 17 (p-fluorobenzyl at N1, Br at C6) exhibited a Ki of 0.18 ± 0.002 nM for CB2 with a selectivity index Ki(CB1)/Ki(CB2) of 534, substantially exceeding the affinity and selectivity of the reference CB2 antagonist SR144528 (Ki CB2 = 0.60 nM, selectivity = 728) [1]. Compound 22 (2-furyl at C6) achieved Ki = 0.67 ± 0.009 nM for CB2 with exceptional selectivity (Ki(CB1)/Ki(CB2) = 5140) [1]. Critically, the functional activity (agonist vs. antagonist/inverse agonist) of these ligands is controlled by the nature of the C6 substituent, providing a rational design handle for tuning pharmacology that is not available with simpler pyridone or quinolone CB2 scaffolds [1].

cannabinoid CB2 receptor immunomodulation biased signaling

Poxvirus Resolvase: Therapeutic Window Improvement

In a high-throughput screen of 133,000 compounds, 1-hydroxy-1,8-naphthyridin-2(1H)-one compounds were identified as poxvirus resolvase inhibitors [1]. The initial hit (compound 1) showed an IC50 of 0.3 μM in the FP assay and 4 μM in antiviral assays, but suffered from a narrow therapeutic window (LD50 = 13 μM, ~3.3-fold window) [1]. Structure-activity optimization within the naphthyridinone series yielded compound 7, which showed a slightly elevated IC50 for viral infection but a greatly increased LD50, resulting in the highest differential (~6-fold) among all compounds studied [1]. Compound 7 also demonstrated target specificity, showing no inhibitory activity against variola topoisomerase [1]. For comparison, the N1-benzyloxy derivative (compound 6) abolished resolvase inhibitory activity, confirming that the N1–OH/C2=O/N8 metal-chelating triad is essential [1].

poxvirus resolvase inhibitor biodefense

PDE4: Non-Catechol Chemotype Distinct from Rolipram

The 1,8-naphthyridin-2(1H)-one scaffold, exemplified by the lead compound YM-10335, was identified from random screening as a PDE4 inhibitor chemotype completely structurally unrelated to the classical catechol-based inhibitor rolipram [1]. Several YM-10335 derivatives demonstrated selective inhibitory activity against PDE4 derived from human peripheral blood cells while showing no effect on PDE types 1, 2, 3, and 5 [1]. This isoform selectivity profile is notable because the PDE4 isoforms (PDE4A-D) present a selectivity challenge distinct from cross-reactivity with other PDE families. In functional cellular assays, these naphthyridinone derivatives inhibited TNF-α release in vitro and suppressed carrageenan-induced pleurisy in rats upon oral administration [1]. While the study does not provide a direct side-by-side IC50 comparison with rolipram under identical assay conditions, the clear structural divergence from the catechol chemotype—which is associated with emetic side effects thought to arise from PDE4D inhibition—establishes the naphthyridinone as a structurally differentiated alternative for PDE4-targeted anti-inflammatory drug discovery [1].

phosphodiesterase 4 anti-inflammatory scaffold hopping

Anti-Allergy: Non-Acidic Oral Inhibitors of Leukotriene Release

A series of substituted 1,8-naphthyridin-2(1H)-ones was developed as orally active inhibitors of sulfidopeptide leukotriene (SRS-A) release, representing a novel class of antiallergy agents [1]. The lead compound Sch 33303 (compound 12; 1-phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one) was advanced to preclinical development [1]. Unlike most mediator release inhibitors described in the literature, these naphthyridinones do not contain an acidic function, a distinctive structural feature that differentiates them from chromone-based agents such as sodium cromoglycate [2]. Sch 33303 demonstrated potent oral activity in inhibiting allergic and nonallergic bronchospasm in animal models, though specific ED50 values from the primary publication are not extractable from the available abstracts [1][2]. The structural novelty of a non-acidic, orally active inhibitor of leukotriene release provides a differentiated pharmacological profile vs. acidic MRIs and leukotriene receptor antagonists.

anti-allergy leukotriene inhibition orally active

1,8-Naphthyridin-2(1H)-one: Procurement & Application Scenarios


SMS2 Inhibitor Lead Optimization

Programs targeting sphingomyelin synthase 2 for cardiovascular or metabolic indications should prioritize 1,8-naphthyridin-2-one derivatives over 2-quinolone-based leads. The scaffold hop from 2-quinolone 10 (IC50 = 610 nM) to 1,8-naphthyridin-2-one 37 (IC50 = 2.2 nM) demonstrated a 277-fold potency gain with concurrent improvements in passive membrane permeability and aqueous solubility [1][2]. Compound 37 achieved significant hepatic sphingomyelin reduction in mice upon repeated oral dosing, confirming in vivo pharmacological activity [1].

HIV-1 Integrase Inhibitor for Drug-Resistant Strains

For anti-HIV programs targeting integrase strand transfer, the 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine scaffold provides a resistance profile superior to first-generation INSTIs. Compound 5e retained single-digit nanomolar potency against raltegravir-resistant mutants (Y143R: 2-fold loss vs. 54-fold for raltegravir; G140S/Q148H: 32-fold vs. 425-fold) with a selectivity index exceeding 10,000 [1]. This scaffold is appropriate for programs that have encountered resistance-related attrition with diketo acid or pyrimidinone chemotypes.

CB2 Receptor Tool Compounds with Functional Tunability

Investigators requiring either CB2 agonists or antagonists/inverse agonists can use the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold as a unified chemical platform. C6-substitution controls the functional switch between agonism and antagonism, while sub-nanomolar CB2 affinity (Ki as low as 0.18 nM for compound 17) and extreme selectivity (up to 5140-fold for compound 22) are maintained across the series [1]. This eliminates the need to procure and optimize multiple unrelated chemotypes for CB2 pharmacology studies.

Antiviral Screening: Poxvirus & RNase H Targets

For biodefense-oriented antiviral screening, the 1-hydroxy-1,8-naphthyridin-2(1H)-one chemotype offers a validated metal-chelating warhead (N1–OH, C2=O, N8) that engages the divalent metal center of poxvirus resolvase and structurally related HIV RNase H/integrase enzymes [1]. Procurement of analogs with the free N1-hydroxy group intact is essential, as benzyloxy-capped derivatives show complete loss of activity [1]. The lead-optimized compound 7 achieved antiviral activity below cytotoxic concentrations with a ~6-fold therapeutic window [1].

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